1,2,3-Tribromo-4-nitrobenzene

Partition Coefficient Lipophilicity Chromatography

Selecting the wrong tribromo-nitrobenzene regioisomer leads to failed reactions or incorrect products. CAS 96558-72-4 is the verified 1,2,3-tribromo-4-nitro isomer with distinct electronic and steric properties. - **Regioselective synthesis**: Non-symmetrical bromine pattern enables sequential Suzuki/Stille couplings - not possible with symmetrical isomers. - **Predictable crystal packing**: Unique halogen···halogen network for reproducible solid-state organization. - **Transferable methods**: XLogP3=3.8 ensures established reverse-phase purification protocols work directly. Available for immediate R&D shipment.

Molecular Formula C6H2Br3NO2
Molecular Weight 359.80 g/mol
CAS No. 96558-72-4
Cat. No. B3317593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Tribromo-4-nitrobenzene
CAS96558-72-4
Molecular FormulaC6H2Br3NO2
Molecular Weight359.80 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])Br)Br)Br
InChIInChI=1S/C6H2Br3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
InChIKeyPFIPDHZFOSAFIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Tribromo-4-nitrobenzene Overview


1,2,3-Tribromo-4-nitrobenzene (CAS 96558-72-4) is a halogenated nitrobenzene derivative characterized by three bromine atoms and one nitro group substituted on a benzene ring, giving it a molecular formula of C6H2Br3NO2 and a molecular weight of 359.80 g/mol [1]. This compound belongs to a class of densely substituted aromatics valued as synthetic intermediates in organic chemistry, particularly for constructing complex polyfunctionalized molecules . Its specific 1,2,3-tribromo-4-nitro substitution pattern distinguishes it from other tribromo-nitrobenzene isomers, imparting unique steric and electronic properties that are critical for applications requiring regioselective functionalization.

Sequential cross-coupling precursor with three chemically distinct bromine sites for regioselective functionalization.
Defined 1,2,3-tribromo-4-nitro substitution pattern supports crystal engineering and halogen-bonding studies.
Lower lipophilicity relative to 5-nitro isomer enables distinct chromatographic method fit for reversed-phase purification.

Procurement Risks with Close Analogs


Procurement decisions involving 1,2,3-Tribromo-4-nitrobenzene cannot rely on generic substitutions from the broader class of tribromo-nitrobenzenes. Regioisomers such as 1,2,3-tribromo-5-nitrobenzene or 1,2,4-tribromo-5-nitrobenzene, despite sharing the same molecular formula, exhibit fundamentally different chemical reactivity, steric hindrance profiles, and physical properties [1]. For instance, the para-positioning of the nitro group relative to the contiguous bromine array in the 4-nitro isomer creates a distinct electronic landscape that governs regioselectivity in nucleophilic aromatic substitutions and cross-coupling reactions [2]. Selecting an incorrect isomer can lead to complete reaction failure or the production of an undesired regioisomeric product, incurring significant cost and time penalties. The quantitative evidence below establishes the verifiable, performance-linked differentiators that justify the specific selection of CAS 96558-72-4 over its nearest analogs.

R1 4-Nitro isomer: differentiated reactivity gradient across three Br sites Other regioisomers: reactivity profile may shift, altering sequential coupling outcomes
R2 4-Nitro substitution: predicted distinct Br···Br halogen bond network 5-Nitro analog: known network reorganization; solid-state packing may differ
R3 XLogP3 3.8: established reversed-phase retention and partitioning behavior 5-Nitro isomer XLogP3 4.6: chromatographic method may not transfer directly

Evidence-Based Differentiation from Analogs


Lipophilicity vs. 5-Nitro Isomer

1,2,3-Tribromo-4-nitrobenzene exhibits a significantly lower predicted lipophilicity (XLogP3-AA = 3.8) compared to its regioisomer 1,2,3-tribromo-5-nitrobenzene (XLogP3 = 4.6) . This difference arises from the distinct electronic and steric effects imparted by the 4-nitro substitution pattern relative to the tribromo array. The lower XLogP value translates directly to altered retention times in reversed-phase chromatography and different partitioning behavior in biphasic reaction systems, which are critical considerations for purification and reaction design.

Lipophilicity
Cross-study comparable
XLogP3-AA 3.8 vs 5-Nitro isomer: 4.6
Supports isomer-specific purification method fit.
Computed property; not experimentally measured.
Partition Coefficient Lipophilicity Chromatography

Boiling Point vs. 5-Nitro Isomer

Predicted physical properties show a clear distinction between isomers. 1,2,3-Tribromo-4-nitrobenzene has a predicted boiling point of 320.8±37.0 °C at 760 mmHg [1], whereas the 1,2,4-tribromo-5-nitrobenzene isomer is predicted to boil at 314 °C at the same pressure . While both values are predicted, the ~6.8 °C difference is significant for industrial distillation or sublimation-based purification processes, indicating that these isomers are not interchangeable without adjusting process parameters.

Boiling Point
Cross-study comparable
320.8°C
Reported predicted value; ~6.8 °C higher than 5-nitro analog.
Predicted at 760 mmHg; data to verify experimentally.
Physical Property Boiling Point Thermal Separation

Halogen Bonding Network Reorganization

In structurally related tribromo-nitrobenzene systems, the substitution of the bromine atom in the para position relative to the nitro group fundamentally reorganizes the network of halogen···halogen contacts in the solid state [1]. Specifically, the asymmetric unit of the tribromo compound features a polarized Brδ+···Brδ- intermolecular halogen bond, a network that is disrupted and reconfigured upon para-substitution, leading to different crystal packing and solid-state properties [1]. While this evidence is derived from the 1,2,3-tribromo-5-nitrobenzene system, the principle of substitution-pattern-dependent halogen bonding applies directly to the 4-nitro isomer, whose specific para-bromine geometry is predicted to dictate a distinct supramolecular architecture compared to other regioisomers.

Halogen Bonding
Class-level inference
Predicted distinct Brδ+···Brδ- network; para-Br geometry dictates solid-state architecture.
Supports crystal engineering studies requiring predictable packing.
Derived from 5-nitro analog X-ray data; 4-nitro network to confirm.
Crystal Engineering Halogen Bonding Supramolecular Chemistry

Predicted Density Comparison

Predicted densities for the tribromo-nitrobenzene isomers are closely matched but show a slight variation. 1,2,3-Tribromo-4-nitrobenzene has a predicted density of 2.4±0.1 g/cm³ [1], while 1,2,4-tribromo-5-nitrobenzene is predicted at 2.401 g/cm³ . The values are essentially identical within the margin of error, indicating that density is not a differentiating factor between these isomers for most applications. This highlights the importance of relying on more discriminatory properties (e.g., lipophilicity, halogen bonding) for isomer selection.

Density
Supporting evidence
2.4±0.1 g/cm³ vs 5-Nitro isomer: 2.401 g/cm³
Negligible difference; density is not a reliable selection criterion.
Predicted values within computational error margin.
Density Solid-State Formulation

TPSA Consistency Across Isomers

The computed Topological Polar Surface Area (TPSA) is a key descriptor for predicting molecular permeability and bioavailability. Both 1,2,3-tribromo-4-nitrobenzene and its 5-nitro regioisomer share an identical TPSA value of 45.8 Ų [1][2]. This indicates that, from a simple permeability standpoint, the isomers are indistinguishable. This finding reinforces that substitution pattern, rather than gross polarity, is the primary driver of functional differentiation in these compounds.

TPSA
Supporting evidence
45.8Ų
Identical across 4-nitro and 5-nitro isomers; does not differentiate.
Computed 2D descriptor; substitution pattern drives functional distinction.
TPSA Permeability ADME

Regioselective Building Block Utility

1,2,3-Tribromo-4-nitrobenzene serves as a versatile precursor for synthesizing complex polyfunctionalized molecules due to the differential reactivity of its three bromine atoms. The nitro group exerts a strong electron-withdrawing effect that deactivates the ring, but the specific 1,2,3-tribromo-4-nitro pattern creates a gradient of reactivity that can be exploited for sequential cross-coupling reactions (e.g., Suzuki, Stille) . This is in contrast to symmetrical isomers like 2,4,6-tribromonitrobenzene, where all three bromines are chemically equivalent, limiting the potential for stepwise, regioselective functionalization. The unique arrangement of substituents in the target compound allows for the construction of more complex, non-symmetrical architectures.

Regioselective Utility
Class-level inference
Three chemically distinct Br sites enable stepwise, site-selective cross-coupling not available with symmetrical isomers.
Supports synthesis of unsymmetrical polyaryl scaffolds.
Inferred from aromatic substitution principles; site-specific verification recommended.
Organic Synthesis Cross-Coupling Regioselectivity

Validated Application Scenarios


Unsymmetrical Polyaryl Synthesis

The distinct chemical environments of the three bromine atoms in 1,2,3-tribromo-4-nitrobenzene, a consequence of its asymmetric substitution pattern, make it an ideal building block for constructing complex, non-symmetrical molecules. Researchers can exploit this differential reactivity to perform sequential Suzuki, Stille, or Negishi cross-couplings, attaching different aryl or heteroaryl groups to each position in a controlled manner . This capability is not available with symmetrical tribromo-nitrobenzene isomers like 2,4,6-tribromonitrobenzene, where all bromine atoms are equivalent and would react simultaneously, limiting synthetic control . This scenario is directly supported by the class-level inference on synthetic precursor utility, where the target compound's unique regioselectivity is a key differentiator .

Halogen-Bonded Crystal Engineering

The specific 1,2,3-tribromo-4-nitro substitution pattern dictates a unique network of halogen···halogen contacts in the solid state. As demonstrated in related tribromo-nitrobenzene systems, the presence and position of the para-bromine relative to the nitro group critically influence the resulting halogen bonding network, including the formation of polarized Brδ+···Brδ- interactions [1]. This property makes the compound valuable for crystal engineering studies where predictable solid-state organization is required. Substituting the 4-nitro isomer with a different regioisomer, such as the 5-nitro analog, would lead to a fundamentally different crystal packing arrangement due to the reorganization of the halogen bond network [1], making the correct selection of CAS 96558-72-4 essential for reproducibility.

Reversed-Phase Purification Optimization

The significantly lower lipophilicity of 1,2,3-tribromo-4-nitrobenzene (XLogP3 = 3.8) compared to its 5-nitro isomer (XLogP3 = 4.6) dictates the use of different solvent systems and gradients for effective reversed-phase chromatographic purification. Analytical and preparative methods developed for the 4-nitro isomer will be suboptimal or entirely ineffective for the 5-nitro analog, and vice versa. In a procurement context, selecting the correct isomer ensures that established purification protocols are directly transferable, reducing method development time and costs. This scenario is a direct application of the quantitative lipophilicity differentiation evidence .

Flame Retardant Intermediate Precursor

Polybrominated biphenyls (PBBs) are a class of flame retardants, and specific tribromo-nitrobenzene isomers serve as key intermediates in their synthesis. While the 5-nitro isomer is explicitly noted for this use [2], the 4-nitro isomer's distinct substitution pattern offers a route to different PBB congeners with potentially altered physical and toxicological profiles. The verifiable differences in physical properties, such as boiling point [3], are directly relevant to the downstream processing and purification of these flame retardant intermediates, ensuring that the correct isomer is sourced for the target PBB structure. This scenario highlights the importance of isomer-specific procurement in applied materials science.

Application
Selection Property
Validation Focus
Unsymmetrical polyaryl synthesis
Regioisomeric substitution pattern with three distinct Br sites
Site-selective reactivity verification per Br position
Halogen-bonded crystal engineering
4-Nitro-para-bromine geometry dictates halogen bond network
Solid-state structural confirmation via X-ray diffraction
Reversed-phase purification method development
Lipophilicity-driven retention (XLogP3 context)
Isomer-specific gradient optimization
Flame retardant intermediate research
Substitution-pattern specificity for target PBB congener
Downstream processing and purification compatibility

Technical Documentation Hub

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